2-(3-ETHYL-1H-1,2,4-TRIAZOL-5-YL)-8-PHENYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE
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Overview
Description
2-(3-Ethyl-1H-1,2,4-triazol-5-yl)-8-phenyl-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione is a complex heterocyclic compound that features a triazole ring fused with a pyrido-naphthyridine system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyl-1H-1,2,4-triazol-5-yl)-8-phenyl-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The pyrido-naphthyridine core can be constructed via condensation reactions involving suitable amines and diketones .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the application of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyl-1H-1,2,4-triazol-5-yl)-8-phenyl-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole and pyrido-naphthyridine rings can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3-Ethyl-1H-1,2,4-triazol-5-yl)-8-phenyl-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Mechanism of Action
The mechanism of action of 2-(3-ethyl-1H-1,2,4-triazol-5-yl)-8-phenyl-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzyme active sites, while the pyrido-naphthyridine core can intercalate with DNA or interact with protein receptors. These interactions can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Known for their broad spectrum of biological activities, including anticancer and antimicrobial properties.
Pyrido-naphthyridine derivatives: Investigated for their potential as anticancer agents and enzyme inhibitors .
Uniqueness
2-(3-Ethyl-1H-1,2,4-triazol-5-yl)-8-phenyl-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione is unique due to its dual functionality, combining the properties of both triazole and pyrido-naphthyridine systems. This dual functionality enhances its potential as a versatile therapeutic agent with multiple modes of action .
Properties
IUPAC Name |
2-(5-ethyl-1H-1,2,4-triazol-3-yl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O2/c1-2-18-23-21(25-24-18)27-11-9-17-15(20(27)29)12-14-16(22-17)8-10-26(19(14)28)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRSQYSMTBJKTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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